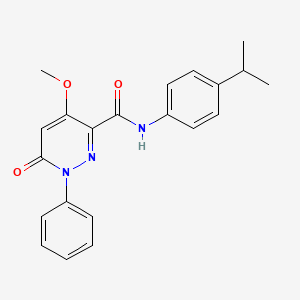

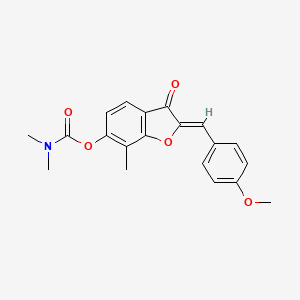

![molecular formula C18H23N3O3 B2487411 N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-68-4](/img/structure/B2487411.png)

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Descripción general

Descripción

Synthesis Analysis

Quinoxalines can be synthesized through oxidative cyclization processes, as demonstrated by Faizi et al. (2018), where organic salts related to the quinoxaline family were synthesized using metal-free, mild reaction conditions leading to high yields and purity (Faizi et al., 2018). Additionally, Aoyama et al. (2018) developed a simple and efficient method for synthesizing dihydropyrazin-2(1H)-one oximes and quinoxalin-2(1H)-one oximes derivatives, highlighting the versatility in generating novel compounds within this chemical class (Aoyama et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been extensively characterized using techniques such as NMR, MS, IR, UV–vis spectroscopy, and X-ray crystallography. For instance, the crystal structure of related compounds reveals non-planar configurations and hydrogen-bonded cyclic anion–water units, forming one-dimensional ribbons, which are essential for understanding the compound's chemical behavior (Faizi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives include metal-free oxidative coupling and decarboxylative acylation, which demonstrate the compound's reactivity and potential for functionalization. Sharma et al. (2020) described a metal-free method for C-3 functionalization of quinoxalin-2(1H)-ones, showcasing the compound's ability to undergo cross-dehydrogenative coupling under metal-free conditions (Sharma et al., 2020). Zeng et al. (2017) also highlighted the synthesis of 3-acyl quinoxalin-2(1H)-ones via direct C-H bond acylation, emphasizing the chemical versatility of these compounds (Zeng et al., 2017).

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The synthesis and modification of quinoxalinone derivatives and their analogs have garnered significant attention due to their structural relevance in bioactive compounds. For instance, a study detailed the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, highlighting a method for preparing quinoxaline-3-carbonyl compounds through oxidation coupling under mild conditions (Xie et al., 2019). Similarly, the synthesis of organic salts through oxidative cyclization has been explored, demonstrating the potential for creating new compounds with interesting electronic and structural properties (Faizi et al., 2018).

Biological Activity

Quinoxaline derivatives exhibit a wide range of biological activities. A notable study on iodine-catalyzed C-N bond formation presents a method for synthesizing 3-aminoquinoxalinones, which are important for pharmaceutical applications (Gupta et al., 2017). Furthermore, certain quinoxaline derivatives have been identified as chemosensors, showcasing selectivity and sensitivity towards metal ions, which is crucial for environmental and biological monitoring (Yang et al., 2015).

Material Science and Corrosion Inhibition

Quinoxaline derivatives have also been investigated for their potential in material science, particularly as corrosion inhibitors. A study on quinoxaline N,N'-dioxide derivatives evaluated their efficacy as herbicidal agents and explored their mechanism of action, highlighting the role of these compounds in agricultural chemistry (Cerecetto et al., 2000). Additionally, the corrosion inhibition of mild steel by quinoxaline derivatives in acidic medium has been extensively studied, underscoring their importance in industrial applications (Olasunkanmi et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-3-8-19-17(23)18(24)20-14-10-12-5-4-9-21-15(22)7-6-13(11-14)16(12)21/h10-11H,2-9H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXFMKPIXJUYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323407 | |

| Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | |

CAS RN |

898427-68-4 | |

| Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![7'-Ethoxy-1-methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2487340.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

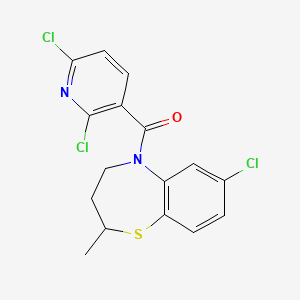

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)